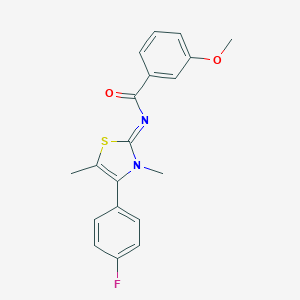![molecular formula C22H25BrN4O2S B305315 N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305315.png)
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its unique chemical properties and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. However, it has been reported to exert its biological activity by inhibiting various biological targets such as kinases, proteases, and enzymes. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to inhibit the activity of the protease cathepsin B, which is involved in the degradation of extracellular matrix proteins and has been implicated in various diseases such as cancer and arthritis.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines such as A549, HCT116, and MCF7. Additionally, this compound has been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus. Furthermore, this compound has been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several advantages for lab experiments. It is a stable compound and can be easily synthesized using various methods. Additionally, this compound exhibits significant activity against various biological targets and has potential applications in the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One of the directions is to explore its potential applications in the treatment of various diseases such as cancer, HIV, and bacterial infections. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its biological targets. Furthermore, research is needed to improve the solubility of this compound in water, which can increase its potential applications in various experiments.
Métodos De Síntesis
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been reported in various scientific literature. One of the methods involves the reaction of 2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid with 4-bromo-2,6-dimethylaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to give the desired compound. Another method involves the reaction of 2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid with 4-bromo-2,6-dimethylbenzoyl chloride in the presence of a base such as triethylamine to give the desired compound.
Aplicaciones Científicas De Investigación
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been extensively researched for its potential applications in the field of drug discovery. This compound has been shown to exhibit significant activity against various biological targets such as kinases, proteases, and enzymes. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. Additionally, this compound has been shown to have potential applications in the treatment of various diseases such as cancer, HIV, and bacterial infections.
Propiedades
Nombre del producto |
N-(4-bromo-2,6-dimethylphenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide |
|---|---|
Fórmula molecular |
C22H25BrN4O2S |
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
N-(4-bromo-2,6-dimethylphenyl)-2-[[4-ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H25BrN4O2S/c1-5-27-19(12-29-18-8-6-7-14(2)9-18)25-26-22(27)30-13-20(28)24-21-15(3)10-17(23)11-16(21)4/h6-11H,5,12-13H2,1-4H3,(H,24,28) |
Clave InChI |
XMANLSYURSUPJE-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)COC3=CC=CC(=C3)C |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)Br)C)COC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)





![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)

![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)